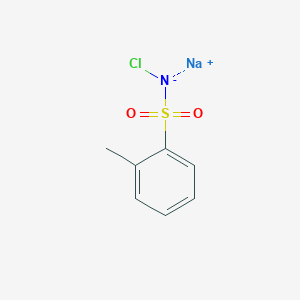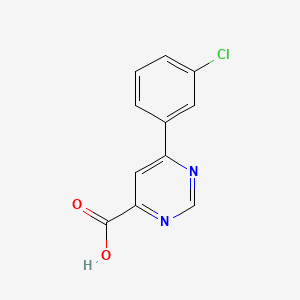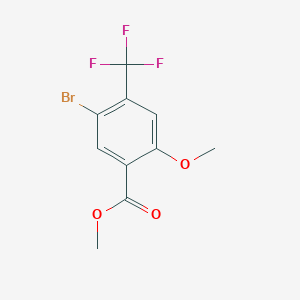
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H8BrF3O3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate” can be represented by the InChI code:1S/C10H8BrF3O3/c1-16-9(15)6-4-7(11)5(3-8(6)14)10(12,13)17-2/h3-4H,1-2H3 . This indicates that the molecule consists of a bromo, methoxy, and trifluoromethyl group attached to a benzoate core. Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 313.068 Da . The compound’s boiling point is 309.1°C at 760 mmHg .Applications De Recherche Scientifique
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis of TFMP derivatives involves various methods . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Methyl 4-(bromomethyl)benzoate
-
5-Bromo-2-methoxypyridine
- Field : Drug synthesis .
- Application : This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of this synthesis are not provided in the source .
-
Methyl 4-bromobenzoate
- Field : Drug synthesis .
- Application : Methyl 4-bromobenzoate is used in the synthesis of three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : These compounds are employed as antifolates .
-
2-Bromo-5-(trifluoromethyl)aniline
- Field : Drug synthesis .
- Application : This compound is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of this synthesis are not provided in the source .
- Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
- Field : Chemical Synthesis .
- Application : This compound is a specific chemical substance and its applications can be quite specialized . It is often used as a building block in the synthesis of more complex chemical compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of this synthesis are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIIEWCHQVKVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661003 | |
| Record name | Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate | |
CAS RN |
1131587-97-7 | |
| Record name | Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
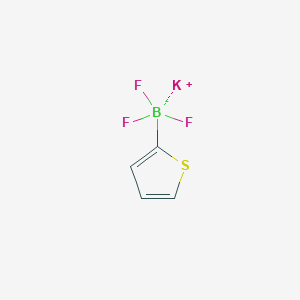
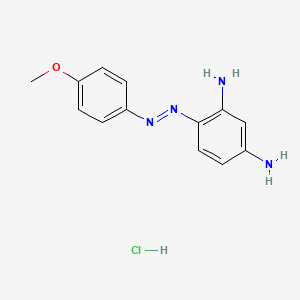
![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
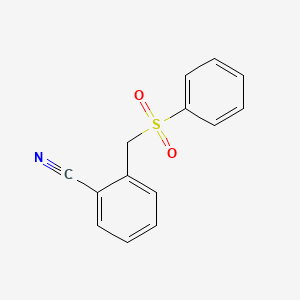
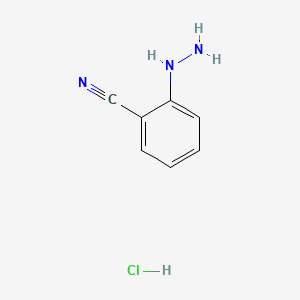
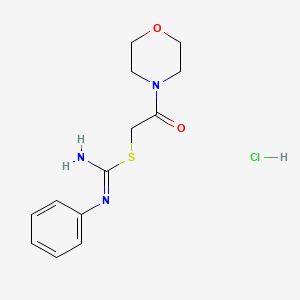
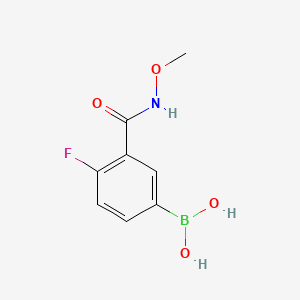
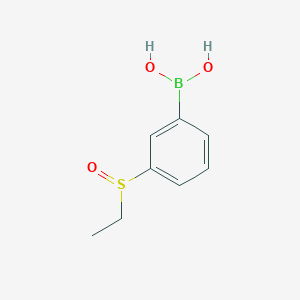
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
